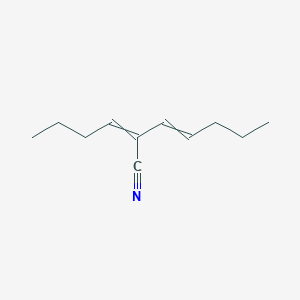

2-Butylidenehept-3-enenitrile

Description

2-Butylidenehept-3-enenitrile is an unsaturated nitrile characterized by a conjugated diene system and a nitrile functional group. Its structure includes a butylidene substituent at position 2 and a double bond at position 3 of a heptene backbone.

Properties

CAS No. |

89646-98-0 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-butylidenehept-3-enenitrile |

InChI |

InChI=1S/C11H17N/c1-3-5-7-9-11(10-12)8-6-4-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

UNFJFDGQABKTBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(=CCCC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide. The reaction involves heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving behind the nitrile.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation process, where alkenes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.

Reduction: Reduction of nitriles can yield primary amines.

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Butylidenehept-3-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylidenehept-3-enenitrile involves its reactivity due to the presence of the nitrile group. The carbon-nitrogen triple bond is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Nitriles

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 2-Butylidenehept-3-enenitrile | C₁₁H₁₇N | 163.26 | Not Available | Nitrile, conjugated diene |

| Pent-3-enenitrile | C₅H₇N | 81.12 | 4635-87-4 | Nitrile, isolated alkene |

| 2-Methyl-3-butenenitrile | C₅H₇N | 81.12 | 16529-56-9 | Nitrile, branched alkene |

Research Findings and Data Gaps

- Thermal Stability : Conjugated systems like 2-Butylidenehept-3-enenitrile are prone to thermal degradation above 150°C, whereas branched analogs (e.g., 2-Methyl-3-butenenitrile) decompose at lower temperatures (100–120°C) due to weaker C–C bonds .

- Solubility: The extended hydrocarbon chain in 2-Butylidenehept-3-enenitrile likely reduces its solubility in polar solvents (e.g., water) compared to pent-3-enenitrile, which exhibits partial miscibility in ethanol and acetone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.